molecular formula C23H26ClN7O5 B1192253 Avanafil Metabolite M16

Avanafil Metabolite M16

Cat. No.: B1192253
M. Wt: 515.96
InChI Key: PRFBRQCNRFBCHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Role in Avanafil Metabolism

This compound represents one of the two major metabolic products formed during the hepatic biotransformation of avanafil, a selective phosphodiesterase type 5 inhibitor approved by the Food and Drug Administration in 2012. The compound possesses a complex molecular structure characterized by the chemical formula C23H26ClN7O5 and a molecular weight of 515.9 grams per mole. The systematic chemical name for this metabolite is 4-((4-((3-chloro-4-methoxybenzyl)amino)-5-((pyrimidin-2-ylmethyl)carbamoyl)pyrimidin-2-yl)amino)-5-hydroxypentanoic acid, reflecting its intricate pyrimidine-based structure with multiple functional groups.

The metabolite is assigned the Chemical Abstracts Service registry number 2748151-94-0 and the Unique Ingredient Identifier 2W6HE7B39T, establishing its distinct chemical identity within pharmaceutical databases. Research conducted using liquid chromatography-tandem mass spectrometry has demonstrated that this compound constitutes approximately 29% of the parent compound's plasma concentration, making it a quantitatively significant metabolic product. Despite its substantial presence in biological systems, the metabolite exhibits no pharmacological activity against phosphodiesterase type 5, distinguishing it from the concurrent M4 metabolite which retains 18% of avanafil's inhibitory potency.

The formation of this compound occurs primarily through the enzymatic action of cytochrome P450 3A4, with additional contributions from cytochrome P450 2C9. This metabolic pathway represents extensive biotransformation of the parent compound, with studies indicating that avanafil undergoes comprehensive hepatic processing. The metabolite demonstrates significant protein binding characteristics, with approximately 81% binding to plasma proteins, compared to 99% for the parent compound and 97% for the M4 metabolite. This differential binding pattern suggests distinct pharmacokinetic behaviors among avanafil and its metabolic products.

Table 1: Chemical and Physical Properties of this compound

Property Value Reference
Molecular Formula C23H26ClN7O5
Molecular Weight 515.9 g/mol
Chemical Abstracts Service Number 2748151-94-0
Unique Ingredient Identifier 2W6HE7B39T
Plasma Protein Binding 81%
Relative Plasma Concentration 29% of parent compound
Pharmacological Activity Inactive

Historical Context of Phosphodiesterase Type 5 Inhibitor Metabolite Research

The investigation of phosphodiesterase type 5 inhibitor metabolites emerged from the broader historical development of this therapeutic class, which began with the synthesis of zaprinast in 1974. This compound was later characterized as the first selective phosphodiesterase type 5 inhibitor, although subsequent studies revealed limited selectivity. The foundational work with zaprinast demonstrated its ability to enhance nitric oxide-induced relaxation of isolated corpus cavernosum from both animal and human sources, establishing the therapeutic potential of phosphodiesterase type 5 inhibition.

The modern era of phosphodiesterase type 5 inhibitor development commenced in 1986 when Pfizer scientists initiated preclinical work on sildenafil citrate for cardiovascular applications. This research program ultimately led to the discovery of sildenafil's efficacy in erectile dysfunction, revolutionizing treatment approaches and establishing the foundation for subsequent drug development in this class. The metabolic characterization of sildenafil revealed principal routes involving N-demethylation, oxidation, and aliphatic dehydroxylation, with the major circulating metabolite UK-103,320 representing approximately 19% of oral radioactivity in plasma samples.

The development of avanafil and the subsequent identification of its metabolites, including M16, represents the fourth generation of phosphodiesterase type 5 inhibitors, following sildenafil, vardenafil, and tadalafil. Research into avanafil metabolism was necessitated by the need to understand its pharmacokinetic profile and potential for drug interactions, particularly given its extensive hepatic processing. Studies utilizing liquid chromatography coupled with quadrupole time-of-flight mass spectrometry have advanced the analytical capabilities for identifying and characterizing novel metabolites in this therapeutic class.

The metabolic research framework established for earlier phosphodiesterase type 5 inhibitors provided essential methodological foundations for investigating avanafil metabolites. Comparative studies have demonstrated that while all members of this drug class share similar mechanisms of action, their metabolic profiles exhibit distinct characteristics. For instance, tadalafil metabolism primarily involves cytochrome P450 3A4 and produces several inactive metabolites, with the major route following initial opening of the methylenedioxybenzyl ring to form catechol derivatives. Similarly, vardenafil analogues have been extensively studied using both in vitro human liver microsome models and in vivo rat studies, identifying numerous previously unreported metabolites.

Table 2: Historical Timeline of Phosphodiesterase Type 5 Inhibitor Metabolite Research

Year Milestone Compound Significance Reference
1974 Zaprinast synthesis Zaprinast First selective phosphodiesterase type 5 inhibitor
1986 Sildenafil development initiated Sildenafil Foundation of modern phosphodiesterase type 5 research
1990 Corpus cavernosum studies Zaprinast Demonstration of nitric oxide enhancement
2012 Avanafil approval Avanafil Fourth-generation phosphodiesterase type 5 inhibitor
2017 M16 metabolite characterization This compound Advanced metabolite identification techniques

The contemporary understanding of this compound has been enhanced through sophisticated analytical techniques, including liquid chromatography-triple quadrupole mass spectrometry methods that enable precise quantification in biological matrices. These methodological advances have facilitated comprehensive pharmacokinetic studies demonstrating the metabolite's distribution in both plasma and brain tissues, with average percentages of total metabolites reaching 27.1% in plasma and 7.0% in brain tissue. Such detailed characterization reflects the evolution of metabolite research from basic identification to comprehensive pharmacokinetic profiling, establishing the scientific foundation for understanding the complete metabolic fate of phosphodiesterase type 5 inhibitors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H26ClN7O5

Molecular Weight

515.96

IUPAC Name

4-[[4-[(3-chloro-4-methoxyphenyl)methylamino]-5-(pyrimidin-2-ylmethylcarbamoyl)pyrimidin-2-yl]amino]-5-hydroxypentanoic acid

InChI

InChI=1S/C23H26ClN7O5/c1-36-18-5-3-14(9-17(18)24)10-27-21-16(22(35)28-12-19-25-7-2-8-26-19)11-29-23(31-21)30-15(13-32)4-6-20(33)34/h2-3,5,7-9,11,15,32H,4,6,10,12-13H2,1H3,(H,28,35)(H,33,34)(H2,27,29,30,31)

InChI Key

PRFBRQCNRFBCHL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)NC(CCC(=O)O)CO)Cl

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Avanafil metabolite M16

Origin of Product

United States

Chemical Reactions Analysis

Avanafil metabolite M16 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Avanafil metabolite M16 has several scientific research applications:

Mechanism of Action

Avanafil metabolite M16 is an inactive metabolite and does not exert significant pharmacological effects. Avanafil, the parent compound, inhibits the cGMP-specific phosphodiesterase type 5, which is responsible for the degradation of cGMP in the corpus cavernosum. This inhibition leads to increased levels of cGMP, resulting in smooth muscle relaxation and increased blood flow to the penis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Avanafil Metabolite M4

M4, the other major metabolite of avanafil, contrasts sharply with M16 in terms of pharmacological activity:

Parameter Avanafil Metabolite M16 Avanafil Metabolite M4
Plasma Concentration* 29% of parent compound 23% of parent compound
PDE5 Inhibitory Activity Inactive 18% of avanafil’s potency
Contribution to Efficacy None ~4% of total pharmacologic activity
Metabolic Pathway CYP3A4/CYP2C CYP3A4/CYP2C
Pharmacological Role Inert excretion product Minor active metabolite

*Relative to avanafil’s plasma concentration.
Sources : .

  • Key Differences :
    • M4 retains partial PDE5 inhibitory activity, contributing to avanafil’s clinical effects, while M16 is entirely inactive .
    • M16’s lack of activity distinguishes it from M4, emphasizing that avanafil’s efficacy is driven predominantly by the parent drug rather than its metabolites.

Comparison with Metabolites of Other PDE5 Inhibitors

Limited evidence is available on metabolites of other PDE5 inhibitors (e.g., sildenafil, tadalafil) within the provided sources. However, preclinical data suggest avanafil’s metabolic profile is unique:

  • Sildenafil : Its primary metabolite, N-desmethyl sildenafil, retains ~50% of PDE5 inhibitory activity , unlike M16 .
  • Tadalafil: Metabolites are largely inactive, but none are reported to reach plasma concentrations as high as M16 .
  • Vardenafil : Metabolites like N-desethylvardenafil exhibit minimal PDE5 inhibition compared to avanafil’s M4 .

Unique Aspect of M16 : Unlike metabolites of other PDE5 inhibitors, which may retain partial activity, M16’s complete inactivity underscores avanafil’s reliance on the parent compound for therapeutic effects.

Comparison with Structurally Related Compounds

  • It highlights avanafil’s optimized metabolic stability compared to derivatives undergoing rapid hepatic breakdown .
  • Glucuronidation Metabolites (M11, M13, M15) : From Paeoniae Radix Rubra, these glucuronides share structural similarities with M16 but function in bile acid modulation rather than PDE5 inhibition .

Research Implications

  • Safety Profile : M16’s inactivity reduces the risk of off-target effects, contributing to avanafil’s favorable safety profile compared to sildenafil, which has active metabolites .

Q & A

Q. What analytical methods are recommended for identifying and quantifying M16 in pharmacokinetic studies?

M16 is quantified using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), which provides specificity for distinguishing it from structurally similar metabolites like M3. Plasma concentrations of M16 are approximately 29% of the parent compound, requiring sensitivity adjustments in assays to account for its lower pharmacological activity . Method validation should include recovery rates for fecal and urinary matrices, as 62% of avanafil is excreted in feces and 21% in urine, primarily as metabolites .

Q. What is the metabolic pathway leading to M16 formation, and which enzymes are involved?

M16 is produced via hepatic metabolism of avanafil, predominantly mediated by CYP3A4 and, to a lesser extent, CYP2C isoforms. In vitro studies using human liver microsomes can confirm enzyme contributions by incorporating selective inhibitors (e.g., ketoconazole for CYP3A4). M16 is a terminal metabolite with no further bioactive transformations, distinguishing it from M4, which retains partial PDE5 inhibitory activity .

Q. How does M16's lack of PDE5 inhibitory activity impact the interpretation of avanafil's pharmacodynamic profile?

Despite M16’s plasma concentration being 29% of avanafil’s, its inactivity against PDE5 necessitates a focus on the parent drug and active metabolite M4 (18% PDE5 inhibitory potency) in efficacy models. Researchers should design dose-response studies to isolate avanafil’s effects from metabolite contributions, using PDE5 activity assays with recombinant enzymes or tissue preparations .

Q. What in vitro models are suitable for studying M16's pharmacokinetic stability?

Hepatocyte incubation assays or microsomal stability tests (human/rodent) can assess M16 formation rates. Comparative species studies (e.g., rats vs. humans) are critical, as avanafil’s elimination half-life varies significantly across models. Include mass balance protocols to track fecal and urinary excretion pathways .

Q. How should researchers account for M16 in clinical trial datasets?

Pharmacokinetic datasets must include variables such as actual sampling times post-dose, metabolite-to-parent concentration ratios, and flags for outlier values (e.g., CYP3A4 inducer co-administration). ADaM-compliant datasets should stratify data by metabolic subgroups to assess interindividual variability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in M16's metabolic stability across preclinical species?

Discrepancies between in vitro (microsomal) and in vivo (rodent) stability data require cross-validation using physiologically based pharmacokinetic (PBPK) modeling. Incorporate enzyme abundance data (e.g., CYP3A4 expression levels in liver tissues) and adjust for species-specific fecal excretion rates. Use radiolabeled avanafil to track M16 distribution in排泄 pathways .

Q. How can researchers differentiate M16's transporter-mediated excretion from passive diffusion mechanisms?

Conduct transporter inhibition assays (e.g., using probenecid for OAT/OATP transporters) in polarized cell lines (Caco-2, MDCK). Compare M16’s apical-to-basal transport ratios with avanafil’s. In vivo, utilize knockout rodent models (e.g., BCRP or P-gp deficient) to quantify transporter contributions to fecal excretion .

Q. What statistical approaches address interindividual variability in M16 exposure during population pharmacokinetic modeling?

Apply nonlinear mixed-effects modeling (NONMEM) with covariates such as CYP3A4 genotype, age, and renal/hepatic function. Bayesian methods can refine parameter estimates in sparse sampling scenarios. Validate models using bootstrap or visual predictive checks to ensure robustness .

Q. How does M16 influence avanafil's drug-drug interaction (DDI) profile with CYP3A4 modulators?

Although M16 itself is inactive, its formation is CYP3A4-dependent. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases avanafil exposure but not M16’s, as competing metabolic pathways are suppressed. Use static or dynamic DDI models (e.g., Simcyp) to predict changes in parent-metabolite ratios .

Q. What mechanistic studies elucidate M16's role in avanafil-associated adverse events (e.g., hemodynamic effects)?

Isolated perfused organ models (e.g., coronary arteries) can test M16’s vasoactive properties independently of PDE5 inhibition. Combine with transcriptomic profiling to identify off-target pathways. In clinical cohorts, correlate M16 plasma levels with adverse event incidence using logistic regression adjusted for avanafil dosage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Avanafil Metabolite M16
Reactant of Route 2
Reactant of Route 2
Avanafil Metabolite M16

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.